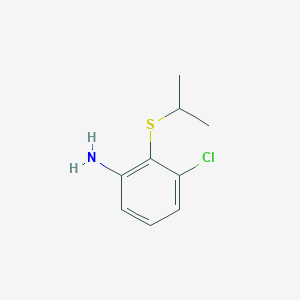

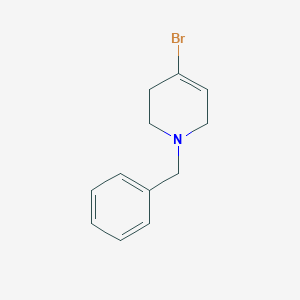

1-苄基-4-溴-1,2,3,6-四氢吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

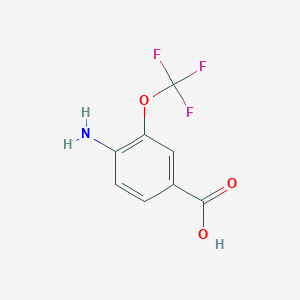

The synthesis of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine and related compounds involves intricate reactions that highlight the versatility of tetrahydropyridine derivatives. For instance, the synthesis of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives through the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes, followed by condensation with 6-aminouracils, is a testament to the chemical reactivity of the tetrahydropyridine moiety (Ghandi, Rashid, & Abbasi, 2020).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine derivatives has been elucidated through crystallographic studies, revealing intricate details about their conformation. Studies have shown that these compounds can adopt various conformations based on their substitution patterns, significantly affecting their chemical reactivity and interactions (Iwasaki, Watanabe, & Maeda, 1987).

Chemical Reactions and Properties

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine participates in a range of chemical reactions, indicative of its reactive nature. The presence of the bromo substituent makes it a precursor for further functionalization. For example, reactions with nucleophiles have been studied, showcasing the compound's utility in synthesizing more complex structures (Nomura, Bando, Takeuchi, & Tomoda, 1984).

科学研究应用

有机合成

- 抗病毒化合物的合成: Grishina 等人(2005 年)的一项研究讨论了 1-苄基-3-羟基-1,2,3,6-四氢吡啶的制备,它们是有机精细合成的有用合成子。这些化合物具有作为抗病毒剂的潜力 (Grishina、Borisenko、Veselov 和 Petrenko,2005)。

- 新的合成方法: Oediger 和 Joop(1973 年)探索了 1-未取代 1,2,5,6-四氢吡啶(包括具有 1-苄基的那些)的新合成方法,突出了这些化合物在化学合成中的多功能性 (Oediger 和 Joop,1973)。

化学分析

- 氘同位素效应研究: Anderson、Kuttab 和 Castagnoli(1996 年)对 4-苄基-1-环丙基-1,2,3,6-四氢吡啶进行了氘同位素效应研究,提供了对单胺氧化酶 B 催化的四氢吡啶氧化机制的见解 (Anderson、Kuttab 和 Castagnoli,1996)。

药理学研究

- 抗炎潜力: Rao 等人(1995 年)合成了 N-[吡啶基(苯基)羰基氨基]羟基烷基-(苄基)-1,2,3,6-四氢吡啶作为潜在的抗炎剂。这项研究表明了四氢吡啶在治疗炎症中的药理学应用 (Rao、Redda、Onayemi、Melles 和 Choi,1995)。

- 抗疟疾和抗锥虫病活性: Mohsin 等人(2019 年)的一项研究重点是合成新的 1-苄基四氢吡啶-4-亚烷基哌啶鎓盐,并测试了它们的抗疟疾和抗锥虫病活性,证明了它们在治疗传染病中的潜力 (Mohsin、Seebacher、Hochegger、Faist、Saf、Kaiser、Mäser 和 Weis,2019)。

未来方向

The synthesis of chiral piperidines, such as “1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine”, occasionally suffers from challenges of scalability and stereochemical control . As part of a medicinal chemistry program, access to a series of stereochemically pure 3,4-disubstituted piperidines is sought . This compound could serve as a valuable chiral precursor to C-3,4 di-substituted piperidines, which may have broader utility for other pharmaceutical intermediates .

作用机制

Target of Action

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is a chiral compound that is often used as a precursor in the synthesis of various pharmaceutical intermediates

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of stereochemically pure 3,4-disubstituted piperidines , which are commonly found motifs in approved drugs and drug candidates.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .

Result of Action

It’s known that the compound is used as a valuable chiral precursor in the synthesis of various pharmaceutical intermediates .

Action Environment

It’s recommended that the compound be stored in a sealed, dry environment at 2-8°c .

属性

IUPAC Name |

1-benzyl-4-bromo-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMICKOYXYJSXPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1Br)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570864 |

Source

|

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175347-95-2 |

Source

|

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)

![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)